5-({4-[(4-BROMOBENZYL)OXY]-3-ETHOXYPHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Overview
Description
5-({4-[(4-BROMOBENZYL)OXY]-3-ETHOXYPHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that combines a pyrimidine ring with a bromobenzyl and ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(4-BROMOBENZYL)OXY]-3-ETHOXYPHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves a multi-step process. The initial step often includes the preparation of the bromobenzyl and ethoxyphenyl intermediates, which are then coupled with a pyrimidine derivative. The reaction conditions usually require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization or chromatography, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-({4-[(4-BROMOBENZYL)OXY]-3-ETHOXYPHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-({4-[(4-BROMOBENZYL)OXY]-3-ETHOXYPHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-({4-[(4-BROMOBENZYL)OXY]-3-ETHOXYPHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-({4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- 5-({4-[(4-FLUOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The uniqueness of 5-({4-[(4-BROMOBENZYL)OXY]-3-ETHOXYPHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the presence of the bromobenzyl group may enhance its binding affinity to certain targets compared to similar compounds with different substituents .
Properties
IUPAC Name |
5-[[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5/c1-2-27-17-10-13(9-15-18(24)22-20(26)23-19(15)25)5-8-16(17)28-11-12-3-6-14(21)7-4-12/h3-10H,2,11H2,1H3,(H2,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQGQPMHWZECDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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